molecular formula C27H26FN5O2 B2522023 N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351842-80-2

N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2522023
CAS RN: 1351842-80-2
M. Wt: 471.536
InChI Key: NOIQEBLXDLFUCZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H26FN5O2 and its molecular weight is 471.536. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amidoxime is a functional group that has garnered significant interest in various fields, including environmental applications, polymer science, organic chemistry, and medicinal chemistry . In this analysis, we focus on a specific compound derived from amidoxime: 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . Let’s explore its unique applications.

Antileishmanial Activity

The compound exhibits unexpected properties as an amide derivative, obtained through a conventional amidoxime synthesis protocol (using ethanol and sodium carbonate). The strong electron effect of the nitro group and the influence of ethanol contribute to the formation of this amide instead of the expected amidoxime. However, an alternative protocol (using DMSO and potassium tert-butoxide) yields the desired amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N’-hydroxy-2-nitrobenzimidamide , in good yield .

Medicinal Chemistry Prospects

This original compound, featuring a nitro group in the ortho position to the amidoxime, holds promise for further evaluation in medicinal chemistry. Researchers can explore its potential as an antileishmanial agent, considering its unique structure and properties .

Other Relevant Areas

Beyond medicinal chemistry, this compound may find applications in related fields. Its unusual method of accessing amidoximes from hindered substrates warrants investigation in diverse contexts .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-4-8-20(9-5-18)24-31-27(35-32-24)23-3-2-14-29-25(23)33-15-12-21(13-16-33)26(34)30-17-19-6-10-22(28)11-7-19/h2-11,14,21H,12-13,15-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIQEBLXDLFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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